3-amino-4-methyl-N-phenylbenzamide
Overview
Description
3-amino-4-methyl-N-phenylbenzamide is a small organic molecule with a molecular formula of C14H14N2O . It is a crucial building block of many drug candidates .
Synthesis Analysis
The synthesis of 3-amino-4-methyl-N-phenylbenzamide has been achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process was carried out in a continuous flow microreactor system . The reaction conditions and acylating reagents were carefully screened to optimize the yield .Molecular Structure Analysis
The molecular weight of 3-amino-4-methyl-N-phenylbenzamide is 212.25 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 3-amino-4-methyl-N-phenylbenzamide is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . Both parallel by-products and serial by-products coexist, making the selective monoacylation process challenging .Physical And Chemical Properties Analysis
The molecular formula of 3-amino-4-methyl-N-phenylbenzamide is C14H14N2O, and its molecular weight is 226.27 .Scientific Research Applications
Synthesis in Microflow Systems
3-amino-4-methyl-N-phenylbenzamide: is a key building block in many drug candidates. A study has shown that a continuous flow microreactor system can be developed to synthesize this compound efficiently . The kinetics of the reaction were studied, and a kinetic model was established to optimize the reaction conditions, achieving a yield of 85.7% within 10 minutes .
Antiviral Drug Development
This compound has been identified as a potential lead for the development of antiviral drugs. Specifically, derivatives of 3-amino-4-methyl-N-phenylbenzamide have shown activity against Enterovirus 71 (EV 71) strains at low micromolar concentrations, indicating its promise as a novel class of EV 71 inhibitors .
Medicinal Chemistry
As a crucial raw material and intermediate, 3-amino-4-methyl-N-phenylbenzamide plays a significant role in medicinal chemistry. It is involved in the synthesis of various drug candidates, highlighting its versatility and importance in the development of new therapeutic agents .
Chemical Synthesis
The compound is also used in broader chemical synthesis processes. Its properties make it a valuable component in the synthesis of complex molecules, which can be applied in various chemical industries .
Computational Fluid Dynamics (CFD) Modeling
3-amino-4-methyl-N-phenylbenzamide: has been the subject of computational fluid dynamics modeling to simulate its flow synthesis in micro-reactor technology. This approach helps in understanding the synthesis process and optimizing production .
Kinetics Study
The intrinsic reaction kinetics parameters of 3-amino-4-methyl-N-phenylbenzamide have been determined in a microflow system. This study is crucial for developing efficient synthesis methods and understanding the reaction mechanisms at a fundamental level .
Safety and Hazards
The safety data sheet for 3-amino-4-methyl-N-phenylbenzamide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye damage . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, and personal protective equipment should be worn .
Future Directions
3-amino-4-methyl-N-phenylbenzamide is a crucial raw material and intermediate in the synthesis of many drug candidates . The development of a continuous flow microreactor system for its synthesis represents a significant advancement . Future research may focus on further optimizing the synthesis process and exploring its applications in medicinal chemistry .
Mechanism of Action
Target of Action
3-Amino-4-methyl-N-phenylbenzamide is an intermediate product used in the production of several medicines . .
Mode of Action
The mode of action of 3-amino-4-methyl-N-phenylbenzamide involves its synthesis through a selective acylation process. This process involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .
Biochemical Pathways
It is known that the compound is a crucial building block in the synthesis of many drug candidates .
Result of Action
The result of the action of 3-amino-4-methyl-N-phenylbenzamide is its production through a selective acylation process. The yield of this compound can be enhanced by increasing the temperature and residence time. For instance, an increase in temperature from 30 °C to 70 °C led to the enhancement of 3-amino-4-methyl-N-phenylbenzamide production from about 42% to 76% at 420 s residence time .
Action Environment
The action environment significantly influences the production of 3-amino-4-methyl-N-phenylbenzamide. The temperature and residence time have a major influence on its production . The by-product production also increases with the increase in temperature and residence time .
properties
IUPAC Name |
3-amino-4-methyl-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGILUAOMQWZUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504232 | |
Record name | 3-Amino-4-methyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54884-13-8 | |
Record name | 3-Amino-4-methyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.